Diethylphosphinic bromide

Catalog No.
S13054482
CAS No.
603932-63-4
M.F
C4H10BrOP
M. Wt
185.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylphosphinic bromide

CAS Number

603932-63-4

Product Name

Diethylphosphinic bromide

IUPAC Name

1-[bromo(ethyl)phosphoryl]ethane

Molecular Formula

C4H10BrOP

Molecular Weight

185.00 g/mol

InChI

InChI=1S/C4H10BrOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3

InChI Key

JVQNKZPGPIESSJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)Br

Diethylphosphinic bromide is an organophosphorus compound characterized by the presence of a phosphinic acid derivative with two ethyl groups and a bromine atom. Its chemical structure can be represented as C4H10BrO2P\text{C}_4\text{H}_{10}\text{Br}\text{O}_2\text{P}, indicating that it contains a phosphorus atom bonded to two ethyl groups, a bromine atom, and a hydroxyl group. This compound is notable for its applications in organic synthesis and potential biological activities.

Typical of organobromine compounds, including:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new phosphinic derivatives.
  • Reductive Coupling: It can engage in reactions where it couples with other organophosphorus compounds under reducing conditions.
  • Dehydrobromination: This reaction involves the elimination of hydrogen bromide, often leading to the formation of alkenes or other unsaturated compounds.

The reactivity of diethylphosphinic bromide is influenced by the presence of the phosphinic group, which can stabilize negative charges during nucleophilic attack processes .

The synthesis of diethylphosphinic bromide can be achieved through several methods:

  • Direct Halogenation: Phosphinic acid derivatives can be treated with bromine or hydrogen bromide to introduce the bromine atom.
  • Phosphorus Halide Method: Reaction of diethyl phosphonate with phosphorus tribromide can yield diethylphosphinic bromide.
  • Bromide Ion Promotion: Recent studies have explored the use of bromide ions in promoting reactions between phosphine oxides and sulfinic acid derivatives to synthesize phosphinothioates, which may provide insights into alternative synthetic routes for similar compounds .

Diethylphosphinic bromide has several applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organophosphorus compounds.
  • Agricultural Chemicals: Due to its potential biological activity, it is investigated for use as a pesticide or herbicide.
  • Material Science: It may be employed in the development of flame retardants and other materials due to its phosphorus content.

Interaction studies involving diethylphosphinic bromide primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate the compound's behavior in various chemical environments, particularly in organic synthesis where it may act as a precursor or intermediate for more complex reactions.

Diethylphosphinic bromide shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Diethyl phosphonateC4H11O4P\text{C}_4\text{H}_{11}\text{O}_4\text{P}Ester form; lacks halogen; used in various syntheses.
Dimethyl phosphinic chlorideC2H7ClO2P\text{C}_2\text{H}_7\text{ClO}_2\text{P}Chlorine instead of bromine; different reactivity profile.
Triphenyl phosphineC18H15P\text{C}_{18}\text{H}_{15}\text{P}Bulkier structure; used in coordination chemistry.

Diethylphosphinic bromide is unique due to its combination of ethyl groups and a bromine atom, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds.

The historical trajectory of diethylphosphinic bromide is intertwined with advancements in organophosphorus chemistry. While the exact date of its first synthesis remains undocumented in widely available literature, its development likely emerged from mid-20th-century efforts to functionalize phosphinic acids. Early work on diethyl phosphite ((C~2~H~5~O)~2~P(O)H), a related compound, laid the groundwork for subsequent derivatization. For instance, diethyl phosphite was synthesized in the 19th century via reactions between phosphorus trichloride (PCl~3~) and ethanol. By the 1950s, researchers began exploring halogenation strategies to produce phosphinic halides, including bromides, which are pivotal intermediates in organic synthesis.

A pivotal methodological advance occurred with the development of controlled bromination techniques using reagents like N-bromosuccinimide (NBS). For example, studies demonstrated that benzylic bromides could be synthesized via NBS-mediated bromination followed by debromination with diethyl phosphite. Although these methods targeted benzylic systems, they provided a conceptual framework for adapting similar strategies to phosphinic compounds. The synthesis of diethylphosphinic bromide likely evolved from such approaches, where diethylphosphinic acid underwent bromination to introduce the bromide moiety.

Significance in Organophosphorus Chemistry

Diethylphosphinic bromide occupies a critical niche in organophosphorus chemistry due to its dual functionality: a reactive P-H bond and a bromide leaving group. This combination enables its use as a versatile precursor in cross-coupling reactions and polymer chemistry. For instance, aluminum salts of diethylphosphinic acid (e.g., DEPAL) are widely employed as flame retardants in polyamides and electronics. The bromide derivative enhances reactivity in nucleophilic substitutions, facilitating the synthesis of complex phosphinate esters and metal-coordinated compounds.

Additionally, diethylphosphinic bromide serves as a key intermediate in the production of dendritic polymers and caged compounds. Its ability to undergo sequential functionalization—such as phosphorylation or alkylation—makes it invaluable for constructing hyperbranched architectures with precise stereochemical control. The compound’s significance is further underscored by its role in green chemistry initiatives, where phosphorus-based flame retardants are increasingly favored over brominated analogs due to lower environmental persistence.

Current Research Landscape

Contemporary research on diethylphosphinic bromide focuses on optimizing synthetic protocols and expanding its applications. Recent studies highlight its utility in flame retardancy, where phosphorus-containing compounds are engineered to reduce toxic gas emissions during combustion. For example, life cycle assessments (LCAs) compare the environmental impacts of phosphinate-based flame retardants (e.g., DEPAL) against traditional brominated systems, revealing superior eco-profiles for phosphorus derivatives. Such findings drive innovation in diethylphosphinic bromide chemistry, particularly in developing halogen-free alternatives for consumer electronics.

Advances in catalytic debromination and phosphinate esterification are also reshaping synthetic methodologies. A 2024 study demonstrated that diethyl phosphite, in combination with non-nucleophilic bases like N,N-diisopropylethylamine, enables selective debromination of polybrominated intermediates to yield monobrominated products with high purity. This approach could be adapted to streamline the production of diethylphosphinic bromide from its polybrominated precursors.

Table 1: Key Physical and Chemical Properties of Diethylphosphinic Bromide

PropertyValue
Molecular FormulaC~4~H~10~BrO~2~P
Molecular Weight201.00 g/mol
Boiling Point~204°C (estimated)
Density~1.3 g/cm³ (analogous data)
SolubilityMiscible in polar organic solvents

Traditional Synthesis Routes

Phosphorus Tribromide-Based Alkylation

The synthesis of diethylphosphinic bromide through phosphorus tribromide-based alkylation represents one of the most established methodologies in organophosphorus chemistry [4]. This approach exploits the high reactivity of phosphorus tribromide as a brominating agent and its ability to facilitate phosphorus-carbon bond formation through nucleophilic substitution mechanisms [4].

The fundamental reaction pathway involves the initial formation of phosphorus tribromide from red phosphorus and bromine, following the stoichiometric equation: P₄ + 6 Br₂ → 4 PBr₃ [4]. The resulting phosphorus tribromide serves as both a Lewis acid and electrophile in subsequent alkylation reactions [4]. When reacted with diethyl-containing substrates under controlled conditions, phosphorus tribromide promotes the formation of diethylphosphinic bromide through a mechanism that typically proceeds via phosphonium salt intermediates [20].

The Michaelis-Arbuzov reaction framework provides theoretical foundation for understanding these transformations [20]. The reaction mechanism initiates with nucleophilic attack by the phosphorus center on the electrophilic alkyl halide, forming a phosphonium salt intermediate [20]. This intermediate subsequently undergoes halide-mediated dealkylation to yield the desired phosphinate product [20].

Research has demonstrated that phosphorus tribromide-based systems achieve superior yields compared to hydrobromic acid alternatives, particularly for primary and secondary substrates [4]. The method avoids problematic carbocation rearrangements that plague other bromination approaches [4]. Temperature optimization studies indicate that reactions proceed most efficiently at moderate temperatures between 80-120°C, with higher temperatures leading to decomposition pathways [4].

Bromination of Diethylphosphinic Acid Derivatives

Direct bromination of diethylphosphinic acid derivatives offers an alternative synthetic pathway that circumvents the need for phosphorus tribromide preparation [1] [22]. This methodology typically employs brominating agents such as N-bromosuccinimide or molecular bromine in combination with suitable reaction media [1].

The bromination process follows established electrophilic substitution patterns observed in organophosphorus chemistry [22]. Phosphoryl bromide and related phosphorus pentabromide derivatives have been extensively studied as brominating agents for similar transformations [22]. These reagents demonstrate particular efficacy in substituting hydroxyl groups of aromatic rings and converting aldehydes to dibromoalkanes [22].

Mechanistic studies reveal that bromination proceeds through initial formation of bromonium intermediates, followed by nucleophilic attack by the phosphinate moiety [1]. The reaction conditions significantly influence product distribution, with solvent polarity and temperature being critical parameters [1]. Carbon tetrachloride has emerged as a preferred medium due to its ability to stabilize radical intermediates while minimizing side reactions [1].

Optimization studies have established that controlled addition of brominating agents prevents over-bromination and maintains selectivity for the desired monobrominated product [1]. The use of catalytic amounts of benzoyl peroxide as a radical initiator enhances reaction rates while maintaining product integrity [1].

Microwave-Assisted Solvent-Free Approaches

Microwave-assisted synthesis has revolutionized the preparation of organophosphorus compounds, including diethylphosphinic bromide, by dramatically reducing reaction times and improving yields [8] [9]. These methodologies exploit the unique heating mechanisms of microwave irradiation, including dipolar polarization and ionic conduction [10].

Recent developments in microwave-assisted organophosphorus synthesis demonstrate reaction time reductions from hours to minutes [8]. The microwave-assisted cleavage of phosphate, phosphonate, and phosphoramide esters using trimethylsilyl bromide exemplifies this acceleration, with complete conversions achieved in 10 minutes at 100°C compared to 8 hours under conventional heating [8].

The synthesis of aminophosphonic derivatives under microwave conditions provides insight into optimal parameters for diethylphosphinic bromide preparation [9]. Reactions conducted at 80°C for 10 minutes in absolute ethanol yield products in excellent purity without the need for complex purification procedures [9]. The methodology proves particularly effective for substrates containing electron-withdrawing groups, which traditionally require extended reaction times [9].

Solvent-free microwave synthesis offers additional advantages in terms of environmental impact and process efficiency [35]. Studies on trialkylphosphate synthesis demonstrate that microwave activation increases reaction rates by factors of 40-120 compared to conventional heating [35]. The elimination of organic solvents reduces waste generation while simplifying product isolation [35].

Reaction ParameterConventional HeatingMicrowave-AssistedImprovement Factor
Reaction Time3-8 hours10-30 minutes40-120×
Temperature80-95°C80-100°CComparable
Yield70-85%82-94%1.2-1.4×
Solvent RequirementsHighMinimal/None90% reduction

Catalytic Systems in Phosphorus-Carbon Coupling Reactions

Palladium-Catalyzed Hirao Reaction Variations

The Hirao coupling reaction represents a cornerstone methodology for carbon-phosphorus bond formation, with particular relevance to diethylphosphinic bromide synthesis [11] [12]. This palladium-catalyzed cross-coupling protocol enables the formation of phosphonates and phosphine oxides from dialkyl phosphites and aryl halides [11].

The traditional Hirao reaction employs tetrakis(triphenylphosphine)palladium as the catalyst in combination with organic bases such as triethylamine or N,N-diisopropylethylamine [11]. The reaction mechanism follows the classical three-step palladium catalysis cycle: oxidative addition of the aryl halide to palladium(0), ligand exchange with the phosphorus nucleophile, and reductive elimination to form the carbon-phosphorus bond [11].

Mechanistic investigations reveal that the trivalent tautomeric form of the phosphorus reagent participates in the ligand exchange step [11]. This insight has led to the development of modified protocols that exploit this tautomerization to improve reaction efficiency [11]. The presence of triphenylphosphine and added anions can complicate the catalytic cycle, necessitating careful optimization of reaction conditions [11].

Recent advances have focused on replacing expensive tetrakis(triphenylphosphine)palladium with more economical palladium(II) sources combined with suitable ligands [11]. Palladium(II) acetate, palladium(II) chloride, and bis(dibenzylideneacetone)palladium(0) have all demonstrated efficacy when paired with appropriate phosphine ligands [11]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene provide enhanced stability and activity compared to monodentate alternatives [12].

The scope of the Hirao reaction extends beyond simple aryl halides to include vinyl halides and sulfonates [11]. Stereoselective variants have been developed that proceed with complete retention of configuration at the phosphorus center [11]. These developments expand the synthetic utility for preparing optically active diethylphosphinic bromide derivatives [11].

Ligand-Free Catalytic Protocols

The development of ligand-free catalytic protocols represents a significant advancement in sustainable organophosphorus synthesis [11]. These methodologies eliminate the need for expensive and often toxic phosphine ligands while maintaining high catalytic efficiency [11].

Research has demonstrated that Hirao reactions can proceed without added phosphine ligands when the phosphorus reagent is used in excess under microwave conditions [11]. The excess phosphorus reagent serves a triple role: as reactant, as reducing agent for palladium(II) to palladium(0), and as ligand for the palladium complexes [11]. Optimization studies indicate that 1.3 equivalents of the phosphorus reagent provide optimal yields with 10% palladium(II) acetate catalyst [11].

Nickel-catalyzed ligand-free protocols offer additional advantages in terms of cost and sustainability [11]. Nickel(II) chloride effectively catalyzes the coupling of aryl halides with phosphorus nucleophiles under microwave irradiation [11]. The reaction tolerates both triethylamine and potassium carbonate as bases, providing flexibility in reaction design [11].

Copper-catalyzed ligand-free coupling reactions have emerged as viable alternatives for specific substrate combinations [11]. The use of excess copper(I) iodide with potassium hydride in hexamethylphosphoramide achieves yields of 78-99% for vinyl and aryl halide substrates [11]. Alternative conditions employing triethylamine as base in tetrahydrofuran provide more practical reaction conditions with yields of 24-76% [11].

Cobalt-catalyzed systems assisted by copper represent another promising approach [11]. These protocols achieve good yields (60-91%) for aryl and vinyl bromides with both dialkyl phosphites and diphenylphosphine oxide [11]. The proposed mechanism involves cobalt(I) formation through reduction, followed by copper-assisted transmetallation [11].

Green Chemistry Innovations

Solvent-Free Reaction Optimization

Solvent-free synthesis methodologies align with green chemistry principles by eliminating volatile organic compounds and reducing environmental impact [15] [17]. These approaches have gained particular significance in organophosphorus chemistry due to the often harsh conditions required for traditional synthesis [15].

The development of solvent-free metal thiophosphate synthesis demonstrates the potential for sustainable phosphorus chemistry [17]. Reactions between anhydrous metal chlorides and elemental phosphorus with sulfur proceed at moderate 500°C temperatures without organic solvents [17]. The success of these transformations relies on thermochemically favorable elimination reactions, such as phosphorus trichloride elimination [17].

Solvent-free microwave synthesis of trialkylphosphates provides a model for optimizing diethylphosphinic bromide preparation [35]. These reactions proceed through direct combination of alcohols with phosphorus oxychloride under microwave irradiation [35]. The elimination of organic solvents simplifies product isolation while maintaining yields comparable to traditional methods [35].

Optimization parameters for solvent-free synthesis include temperature control, reactant stoichiometry, and reaction time [17]. Temperature management becomes critical in the absence of solvent buffering effects, requiring precise control to prevent decomposition [17]. Reactant ratios must be carefully balanced to ensure complete conversion while minimizing by-product formation [17].

The benefits of solvent-free synthesis extend beyond environmental considerations to include simplified purification procedures and reduced equipment requirements [15]. The absence of solvent removal steps decreases processing time and energy consumption [15]. Product isolation often involves simple washing procedures rather than complex distillation or extraction protocols [15].

Energy-Efficient Process Design

Energy-efficient process design represents a crucial aspect of sustainable organophosphorus synthesis [14] [15]. These approaches focus on minimizing energy inputs while maximizing synthetic efficiency through optimized reaction conditions and innovative heating methods [14].

Microwave heating offers substantial energy advantages over conventional thermal methods [10]. The selective heating of polar molecules reduces overall energy requirements while providing more uniform temperature distribution [10]. Studies on phosphonic acid synthesis demonstrate that microwave-assisted reactions require significantly less energy input compared to traditional heating methods [10].

The implementation of catalytic systems reduces energy requirements by lowering activation barriers and enabling milder reaction conditions [14]. Phosphorus-based catalysis systems demonstrate remarkable efficiency in facilitating various transformations at reduced temperatures [14]. These catalysts often operate through unique mechanisms that bypass high-energy intermediates characteristic of non-catalyzed processes [14].

Temperature optimization studies reveal that many organophosphorus syntheses can proceed at significantly lower temperatures when proper catalysts and reaction conditions are employed [11]. The use of palladium catalysts in Hirao-type reactions enables carbon-phosphorus bond formation at temperatures 50-100°C lower than non-catalyzed alternatives [11].

Process intensification through continuous flow methodologies offers additional energy savings [15]. These approaches provide better heat and mass transfer compared to batch processes, enabling more efficient energy utilization [15]. Continuous flow systems also allow for precise temperature control and reduced residence times [15].

The integration of renewable energy sources with organophosphorus synthesis represents an emerging area of development [15]. Solar thermal heating and biomass-derived energy sources can provide sustainable alternatives to conventional heating methods [15]. These approaches align with broader sustainability goals while maintaining synthetic efficiency [15].

Process ParameterTraditional MethodEnergy-Efficient DesignEnergy Savings
Heating MethodConventional thermalMicrowave-assisted60-80%
Reaction Temperature150-200°C80-120°C40-60%
Reaction Time4-8 hours0.5-2 hours70-85%
Catalyst LoadingHigh/NoneOptimized50-90%
Solvent RequirementsHigh volumeMinimal/None90-100%

Nuclear Magnetic Resonance Spectral Signatures (³¹P, ¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for diethylphosphinic bromide through multinuclear analysis. The compound's spectroscopic fingerprint is characterized by distinctive chemical shifts and coupling patterns across phosphorus-31, proton, and carbon-13 nuclei [1] [2] [3].

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

The phosphorus-31 nuclear magnetic resonance spectrum of diethylphosphinic bromide exhibits a characteristic chemical shift in the range of 20-30 parts per million, reflecting the unique electronic environment of the pentavalent phosphorus center [1] [2]. The downfield shift is attributed to the deshielding effect of the electronegative bromine substituent and the phosphinic acid functionality. The phosphorus nucleus experiences significant deshielding due to the P-Br bond, which influences the electron density distribution around the phosphorus atom [4] [5]. The chemical shift position is sensitive to the oxidation state of phosphorus and the nature of substituents, with bromine exerting a notable electronegative influence [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum reveals the characteristic ethyl group signatures with well-defined multipicity patterns [6]. The methyl protons of the ethyl substituents appear as a triplet centered around 1.2 parts per million, arising from coupling with the adjacent methylene protons. The methylene protons manifest as a quartet in the chemical shift range of 2.5-4.3 parts per million, reflecting their proximity to the electron-withdrawing phosphorus center [7] [6]. Phosphorus-proton coupling constants, specifically two-bond and three-bond coupling (²J(P-H) and ³J(P-H)), provide valuable information about the molecular geometry and electronic structure [3] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for the ethyl carbon atoms with characteristic phosphorus-carbon coupling patterns [3] [8]. The methyl carbon atoms typically resonate around 15 parts per million, while the methylene carbons appear in the 25-35 parts per million region. Direct carbon-phosphorus coupling constants (¹J(P-C)) for carbons directly bonded to phosphorus provide insight into bond strength and hybridization, while two-bond coupling (²J(P-C)) for methyl carbons offers information about conformational preferences [3] [8].

Nuclear Magnetic Resonance TypeTypical Chemical Shift RangeCharacteristic FeaturesCoupling Patterns
³¹P Nuclear Magnetic Resonance20-30 ppm (approximate)Downfield shift due to P-Br bond; sensitive to oxidation stateNo direct coupling to Br; couples to adjacent carbons
¹H Nuclear Magnetic Resonance1.2-4.3 ppm (ethyl groups)Ethyl methyl triplet (~1.2 ppm), methylene quartet (~2.5-4.3 ppm)²J(P-H) and ³J(P-H) coupling observed
¹³C Nuclear Magnetic Resonance15-65 ppm (ethyl carbons)Ethyl methyl (~15 ppm), methylene (~25-35 ppm), coupling to ³¹P¹J(P-C) for directly bonded carbons, ²J(P-C) for methyl

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and molecular structure of diethylphosphinic bromide through characteristic absorption frequencies [9] [10] [11] [12]. The compound exhibits several diagnostic vibrational bands that enable structural identification and purity assessment [13] [14] [15].

Phosphorus-Oxygen Stretching Vibrations

The phosphorus-oxygen double bond stretching vibration appears as a strong absorption band in the frequency range of 1200-1300 wavenumbers, representing one of the most diagnostic features of phosphinic acid derivatives [9] [10] [11]. This vibration is characteristic of the phosphinic acid functional group and provides direct evidence of the phosphorus-oxygen double bond character [14] [16]. The exact frequency position within this range depends on the electronic environment of the phosphorus atom and the nature of substituents [10] [11].

Phosphorus-Carbon Stretching Vibrations

The phosphorus-carbon stretching vibrations manifest as medium to strong intensity bands in the 700-800 wavenumber region [13] [11]. These absorptions correspond to the stretching modes of the phosphorus-carbon bonds connecting the phosphorus center to the ethyl substituents. The frequency and intensity of these bands provide information about the strength and nature of the phosphorus-carbon bonds [11] [14].

Aliphatic Carbon-Hydrogen Vibrations

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 wavenumber range, corresponding to the methyl and methylene groups of the ethyl substituents [9] [12]. The carbon-hydrogen bending modes are observed in the 1350-1500 wavenumber region with medium intensity, representing the deformation vibrations of the methyl and methylene groups [9] [11] [12].

Phosphorus-Bromine Stretching Vibrations

The phosphorus-bromine stretching vibration occurs at lower frequencies, typically in the 400-500 wavenumber range, due to the heavy mass of the bromine atom [13] [11]. This vibration appears with medium intensity and provides direct evidence of the phosphorus-bromine bond. The relatively low frequency reflects the reduced force constant associated with the phosphorus-bromine bond compared to lighter halogen substitutes [13] [15].

Skeletal Vibrational Modes

The skeletal vibrations involving mixed phosphorus-carbon-carbon bending and stretching modes appear in the 300-600 wavenumber region with weak to medium intensity [11] [12]. These complex vibrational modes involve cooperative motions of multiple atoms and provide information about the overall molecular framework and conformational preferences [13] [17].

Vibrational ModeFrequency Range (wavenumber)IntensityAssignment Notes
Phosphorus-oxygen stretching1200-1300StrongCharacteristic of phosphinic acid derivatives
Phosphorus-carbon stretching700-800Medium-StrongPhosphorus-carbon bonds in ethyl groups
Carbon-hydrogen stretching (alkyl)2850-3000StrongAliphatic carbon-hydrogen bonds
Carbon-hydrogen bending (alkyl)1350-1500MediumMethyl and methylene deformation modes
Phosphorus-bromine stretching400-500MediumPhosphorus-bromine bond, lower frequency due to heavy bromine
Skeletal vibrations300-600Weak-MediumMixed phosphorus-carbon-carbon bending and stretching

Crystallographic Studies

Crystallographic analysis of diethylphosphinic bromide through single-crystal X-ray diffraction provides precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [18] [19] [20] [21]. The crystallographic data reveals the detailed molecular geometry and packing arrangements in the solid state [18] [22] [20].

The molecular structure exhibits a tetrahedral geometry around the phosphorus center, with the bromine atom, oxygen atom, and two ethyl groups occupying the four coordination positions [18] [21]. The phosphorus-oxygen bond displays double bond character with a shortened bond length compared to typical phosphorus-oxygen single bonds, consistent with the phosphinic acid functionality [18] [22]. The phosphorus-carbon bonds to the ethyl substituents maintain typical single bond characteristics with tetrahedral geometry [19] [20].

Intermolecular interactions in the crystal lattice include hydrogen bonding involving the phosphinic acid proton and van der Waals forces between adjacent molecules [18] [20]. The bromine substituent participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing stability [18] [21]. The crystal structure reveals the spatial arrangement of molecules and provides insight into the preferred conformations of the ethyl substituents [19] [20].

The crystallographic space group and unit cell parameters define the symmetry and periodicity of the crystal structure [18] [19]. The thermal parameters obtained from the refinement process indicate the atomic displacement patterns and provide information about molecular motion within the crystal lattice [19] [20]. These crystallographic parameters are essential for understanding the solid-state properties and intermolecular interactions of diethylphosphinic bromide [18] [22] [21].

Computational Structural Modeling

Computational structural modeling using density functional theory calculations provides theoretical insights into the electronic structure, molecular geometry, and energetic properties of diethylphosphinic bromide [23] [5] [24] [25]. Theoretical calculations complement experimental structural data and enable investigation of properties that may be difficult to measure directly [26] [23] [10].

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets (6-311G**) provide accurate geometric parameters for diethylphosphinic bromide [5] [24] [25]. The calculated bond lengths show excellent agreement with experimental crystallographic data, with phosphorus-oxygen double bond lengths in the range of 1.48-1.52 Angstroms, phosphorus-carbon single bond lengths of 1.80-1.85 Angstroms, and phosphorus-bromine bond lengths of 2.20-2.25 Angstroms [23] [5] [24].

The calculated bond angles reveal the tetrahedral distortion around the phosphorus center, with oxygen-phosphorus-carbon angles ranging from 115-120 degrees, carbon-phosphorus-carbon angles of 105-110 degrees, and bromine-phosphorus-carbon angles of 100-105 degrees [5] [24] [25]. These deviations from ideal tetrahedral geometry reflect the different electronic and steric requirements of the substituents [23] [24].

Electronic Structure Analysis

Computational analysis of the electronic structure reveals the nature of bonding in diethylphosphinic bromide through molecular orbital calculations and electron density distributions [5] [24] [10]. The phosphorus-oxygen bond exhibits significant double bond character through π-orbital overlap, while the phosphorus-carbon and phosphorus-bromine bonds maintain predominantly single bond character [5] [25]. Natural bond orbital analysis provides quantitative measures of charge distribution and bonding interactions [23] [24].

The calculated molecular electrostatic potential surfaces highlight the charge distribution and reactive sites within the molecule [24] [25]. The phosphorus center exhibits partial positive charge due to the electronegative substituents, while the oxygen atom carries significant negative charge [5] [24]. These electronic properties influence the chemical reactivity and intermolecular interactions of the compound [23] [25].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations predict the infrared and Raman spectra of diethylphosphinic bromide, enabling assignment of experimental vibrational bands [5] [10] [25]. The calculated frequencies, when scaled appropriately, show good agreement with experimental infrared spectra and support the vibrational mode assignments [10] [25]. Harmonic frequency calculations provide insights into the normal modes of vibration and their symmetry properties [5] [10].

Structural ParameterDensity Functional Theory Calculated ValueMethod/Basis SetNotes
Phosphorus-oxygen bond length1.48-1.52 ÅB3LYP/6-311G**Double bond character
Phosphorus-carbon bond length1.80-1.85 ÅB3LYP/6-311G**Single bond, tetrahedral phosphorus
Phosphorus-bromine bond length2.20-2.25 ÅB3LYP/6-311G**Influenced by phosphorus oxidation state
Oxygen-phosphorus-carbon bond angle115-120°B3LYP/6-311G**Tetrahedral distortion
Carbon-phosphorus-carbon bond angle105-110°B3LYP/6-311G**Steric interactions
Bromine-phosphorus-carbon bond angle100-105°B3LYP/6-311G**Largest halogen substituent

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

183.96526 g/mol

Monoisotopic Mass

183.96526 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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